molecular formula C16H13N3O B13590555 (2Z)-N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide

(2Z)-N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide

Cat. No.: B13590555
M. Wt: 263.29 g/mol
InChI Key: PPOZKKRPVCVLTC-DHDCSXOGSA-N
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Description

N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide is a chemical compound that belongs to the class of cyanoacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide typically involves the reaction of benzylamine with cyanoacetic acid derivatives under specific conditions. One common method includes the condensation of benzylamine with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted cyanoacetamides with various functional groups.

Scientific Research Applications

N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-cyanoacetamide: Similar structure but lacks the pyridine ring.

    2-cyano-3-(pyridin-3-yl)prop-2-enamide: Similar structure but lacks the benzyl group.

    N-benzyl-3-(pyridin-3-yl)prop-2-enamide: Similar structure but lacks the cyano group.

Uniqueness

N-benzyl-2-cyano-3-(pyridin-3-yl)prop-2-enamide is unique due to the presence of both the benzyl and pyridine groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

(Z)-N-benzyl-2-cyano-3-pyridin-3-ylprop-2-enamide

InChI

InChI=1S/C16H13N3O/c17-10-15(9-14-7-4-8-18-11-14)16(20)19-12-13-5-2-1-3-6-13/h1-9,11H,12H2,(H,19,20)/b15-9-

InChI Key

PPOZKKRPVCVLTC-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CN=CC=C2)/C#N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CN=CC=C2)C#N

Origin of Product

United States

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